2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction, often using azides and alkynes as starting materials.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions.
Coupling with the Acetamide Moiety: The final step involves coupling the intermediate with 2,4-dimethylphenyl acetamide under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the benzofuran ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzofuran ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.
Biology and Medicine
Pharmaceuticals: The compound may exhibit biological activity, making it a candidate for drug development. It could be investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Agriculture: The compound could be explored for its potential use as a pesticide or herbicide.
Cosmetics: It may find applications in the formulation of cosmetic products due to its chemical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide would depend on its specific application. In a pharmaceutical context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzofuran and triazole rings could facilitate binding to these targets, while the sulfanyl group might participate in redox reactions or form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide: This compound is unique due to the presence of both benzofuran and triazole rings, which are less common in similar compounds.
Benzofuran Derivatives: Compounds containing the benzofuran ring, such as coumarone, exhibit different chemical properties and applications.
Triazole Derivatives: Compounds with the triazole ring, such as fluconazole, are widely used in pharmaceuticals but lack the benzofuran moiety.
Uniqueness
The combination of benzofuran, triazole, and sulfanyl groups in This compound imparts unique chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H20N4O2S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H20N4O2S/c1-13-8-9-16(14(2)10-13)22-19(26)12-28-21-24-23-20(25(21)3)18-11-15-6-4-5-7-17(15)27-18/h4-11H,12H2,1-3H3,(H,22,26) |
InChI Key |
OFGOYNOVJYDSPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC4=CC=CC=C4O3)C |
Origin of Product |
United States |
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